

Application Notes and Protocols for Compound 41F5 Structure-Activity Relationship (SAR) Studies

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Compound of Interest

Compound Name: Antifungal agent 86

Cat. No.: B1664143

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These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of Compound 41F5, an aminothiazole derivative with potent antifungal activity. Detailed protocols for the synthesis of 41F5 analogs and their biological evaluation against pathogenic fungi are included to facilitate further research and development in this area.

Introduction to Compound 41F5

Compound 41F5, chemically known as Cyclohexanecarboxylic acid (5-naphthalen-1-ylmethyl-thiazol-2-yl)-amide, is a novel antifungal agent identified through high-throughput screening.[1][2][3][4] It exhibits significant fungistatic activity against *Histoplasma capsulatum* and *Cryptococcus neoformans*, two clinically important fungal pathogens.[1][2][3] The aminothiazole core of 41F5 serves as a versatile scaffold for chemical modifications to explore and optimize its antifungal potency and selectivity.[1][2]

Structure-Activity Relationship (SAR) of 41F5 Analogs

The SAR studies on Compound 41F5 and its 68 analogs have revealed key structural features crucial for its antifungal activity.[2] The core structure consists of a central aminothiazole ring with substituents at the 2- and 5-positions.

Key Findings:

- 5-Position Substitution: A naphth-1-ylmethyl group at the 5-position of the thiazole ring is critical for high antifungal activity against *H. capsulatum*.[\[2\]](#)
- 2-Position Substitution: Cyclohexylamide, cyclohexylmethanamide, and cyclohexylethanamide groups at the 2-position result in the most potent analogs against *H. capsulatum*, with MIC50 values as low as 0.4 μM .[\[2\]](#)
- Selectivity: Many of the potent analogs exhibit high selectivity indices (SIs), indicating low toxicity to host cells. For instance, SIs of 92 to >100 have been reported.[\[2\]](#)
- Spectrum of Activity: Compound 41F5 also shows activity against *Cryptococcus neoformans* but is inactive against *Candida albicans* and *Aspergillus fumigatus*.[\[1\]](#)[\[3\]](#)

The following table summarizes the quantitative data for Compound 41F5 and its key analogs.

Compound ID	R Group (2-position)	H. capsulatum MIC50 (μM)	C. neoformans MIC50 (μM)	HepG2 CC50 (μM)	Selectivity Index (SI) for H. capsulatum
41F5	Cyclohexylamide	0.4-0.8	1.25	>50	63-125
9d	Cyclohexylamide	0.4	1.3	>40	>100
9e	Cyclohexylmethanamide	0.4	5.0	37	92
9f	Cyclohexylethanamide	0.4	10	>40	>100
9b	Isopropylamide	1.5	2.5	ND	ND
9c	Cyclopentylamide	0.8	1.3	ND	ND

Data extracted from Khalil et al., Bioorg Med Chem. 2015 Feb 1;23(3):532-47 and Edwards et al., Antimicrob Agents Chemother. 2013 Sep;57(9):4349-59. ND: Not Determined

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of Compound 41F5 and its analogs are provided below.

Protocol 1: General Synthesis of 2-Aminothiazole Analogs

This protocol describes the synthesis of the 2-aminothiazole scaffold, which is the core of Compound 41F5 and its derivatives.

Materials:

- Appropriate α -bromoketone
- Thiourea
- Ethanol
- Sodium bicarbonate
- Appropriate acyl chloride or carboxylic acid
- Coupling agents (e.g., HATU, DIPEA)
- Solvents (e.g., DMF, DCM)

Procedure:

- Synthesis of the 2-aminothiazole core:
 - Dissolve the α -bromoketone and thiourea in ethanol.
 - Reflux the mixture for 2-4 hours.

- Cool the reaction mixture and neutralize with sodium bicarbonate.
- Collect the precipitate by filtration, wash with water, and dry to yield the 2-aminothiazole intermediate.
- Acylation of the 2-amino group:
 - Method A (using acyl chlorides): Dissolve the 2-aminothiazole intermediate in a suitable solvent (e.g., DCM) and add a base (e.g., triethylamine). Add the desired acyl chloride dropwise at 0°C and stir at room temperature overnight.
 - Method B (using carboxylic acids): Dissolve the 2-aminothiazole intermediate, the desired carboxylic acid, and coupling agents (e.g., HATU, DIPEA) in a suitable solvent (e.g., DMF). Stir the mixture at room temperature for 12-24 hours.
- Work-up and Purification:
 - Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the final compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against *H. capsulatum* and *C. neoformans*.

Materials:

- *Histoplasma capsulatum* or *Cryptococcus neoformans* strains
- RPMI-1640 medium buffered with MOPS
- 96-well microtiter plates

- Compound stock solutions (in DMSO)
- Spectrophotometer or plate reader

Procedure:

- Prepare a twofold serial dilution of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration of DMSO should not exceed 1%.
- Prepare a fungal inoculum suspension and adjust the cell density to the desired concentration (e.g., $0.5\text{--}2.5 \times 10^3$ CFU/mL for *H. capsulatum*).
- Add the fungal inoculum to each well of the microtiter plate.
- Include positive (no drug) and negative (no fungi) controls.
- Incubate the plates at 37°C for 48-72 hours.
- Determine the MIC50, the concentration of the compound that inhibits 50% of fungal growth, by measuring the optical density at 595 nm or by visual inspection.

Protocol 3: Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of the compounds against a human cell line (e.g., HepG2) to determine the selectivity index.

Materials:

- HepG2 cells (or other suitable cell line)
- DMEM or other appropriate cell culture medium supplemented with FBS and antibiotics
- 96-well cell culture plates
- Compound stock solutions (in DMSO)
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader

Procedure:

- Seed the HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Add serial dilutions of the test compounds to the wells. The final DMSO concentration should be non-toxic to the cells.
- Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
- Assess cell viability using a suitable reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the CC50, the concentration of the compound that causes 50% reduction in cell viability.

Protocol 4: Macrophage Infection Model

This protocol is for evaluating the intracellular activity of the compounds against *H. capsulatum* within macrophages.

Materials:

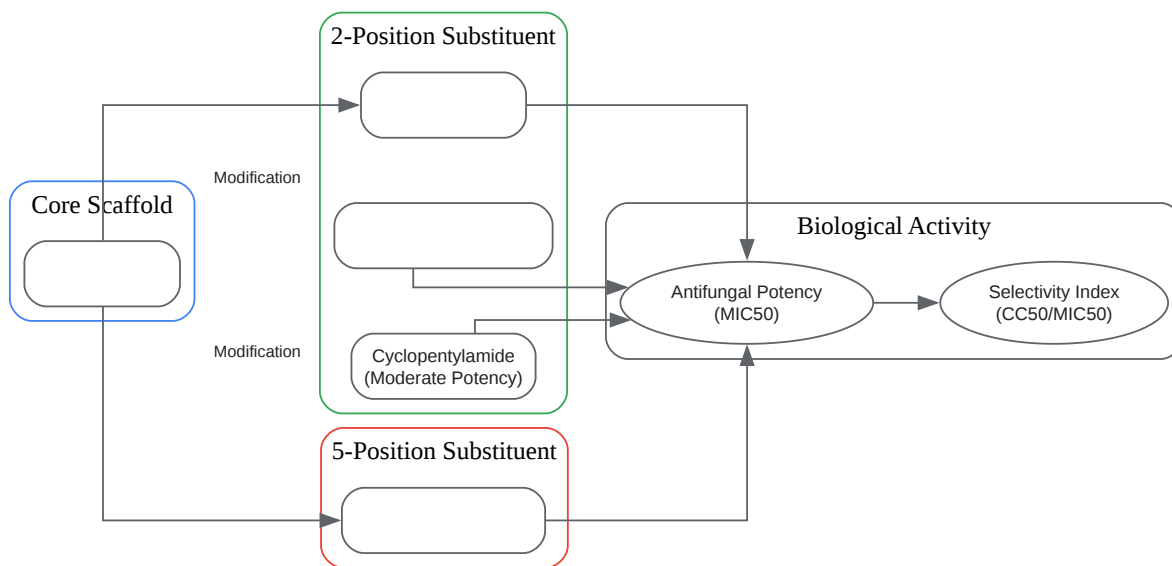
- Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)
- *Histoplasma capsulatum* yeast cells
- Cell culture medium
- Compound stock solutions
- Gentamicin or other antibiotic to kill extracellular fungi
- Lysis buffer
- Plates for CFU enumeration

Procedure:

- Seed macrophages in a 24-well plate and allow them to adhere overnight.
- Infect the macrophages with *H. capsulatum* yeast cells at a specific multiplicity of infection (MOI) for 2-4 hours.
- Wash the cells to remove non-phagocytosed yeast and add fresh medium containing gentamicin to kill any remaining extracellular yeast.
- After a further incubation period, replace the medium with fresh medium containing serial dilutions of the test compounds.
- Incubate for 24-48 hours.
- Lyse the macrophages with a suitable lysis buffer to release the intracellular yeast.
- Plate serial dilutions of the lysate on appropriate agar plates and incubate to determine the number of viable intracellular yeast (CFU).
- Calculate the percentage of growth inhibition compared to the untreated control.

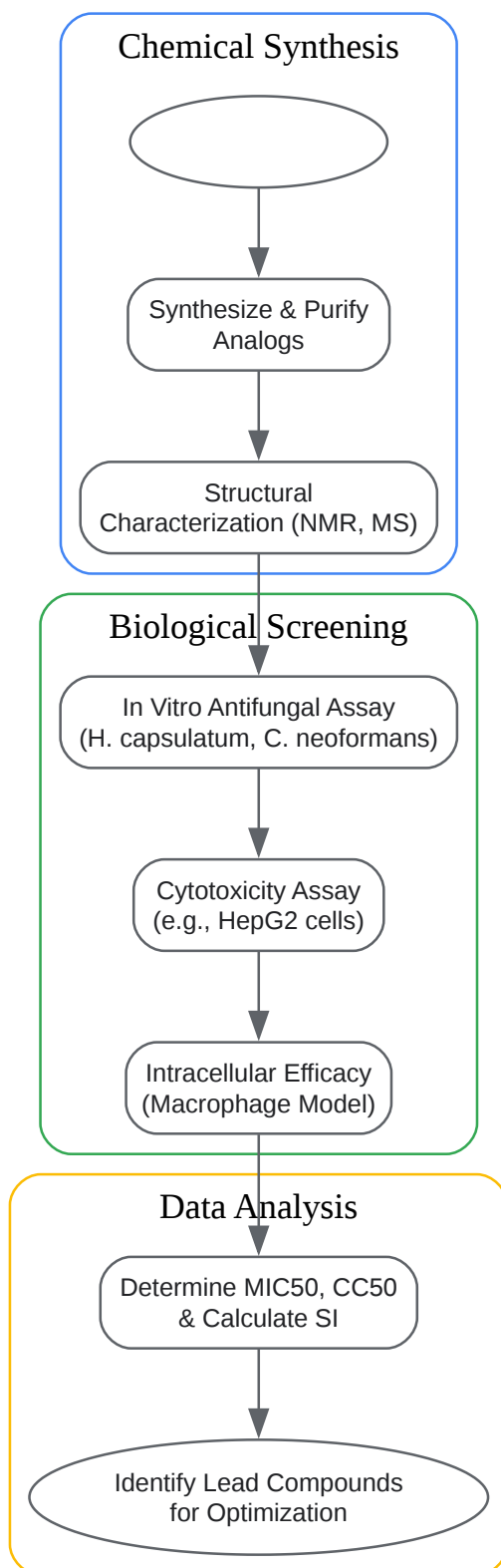
Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.



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Caption: Key structural determinants for the antifungal activity of 41F5 analogs.



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